molecular formula C17H16N4O3 B2579385 5-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide CAS No. 1797984-35-0

5-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide

Cat. No.: B2579385
CAS No.: 1797984-35-0
M. Wt: 324.34
InChI Key: SEBLEZKRPLQVER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-phenyl-N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)isoxazole-3-carboxamide is a useful research compound. Its molecular formula is C17H16N4O3 and its molecular weight is 324.34. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Pharmacological Activities

  • Synthesis of CNS Potentially Active Compounds : A study by Costanzo et al. (1990) describes the synthesis of bicyclic and tricyclic derivatives of pyrazolo[1,5-a][1,3]-diazepines, which could be potentially active in the central nervous system (Costanzo et al., 1990).

  • Non-Steroidal Anti-Inflammatory Activities : Research by Ray et al. (1990) investigated the anti-inflammatory, analgesic, and anti-pyretic activities of certain tetrazoles and their intermediates, comparing them with standard drugs like phenylbutazone and aspirin (Ray et al., 1990).

  • Bacteriocidal, Pesticidal, and Antimicrobial Activities : A study by Hu et al. (2011) on the microwave-assisted synthesis of N-(1H-tetrazol-5-yl) derivatives of 3-methyl-1-phenyl-1H-pyrazole-5-carboxamide reveals interesting bacteriocidal, pesticidal, herbicidal, and antimicrobial activities (Hu et al., 2011).

Synthesis of New Chemical Classes

  • Novel Protoporphyrinogen Oxidase Inhibitors : Li et al. (2008) synthesized a series of 3H-pyrazolo[3,4-d][1,2,3]triazin-4-one derivatives, which were identified as potential herbicides and exhibited strong inhibition against protoporphyrinogen oxidase (Li et al., 2008).

  • Isoxazole Types Synthesis : Desimoni et al. (1967) discussed the synthesis of isoxazolo[5,4-d]pyrimidines, exploring new transformations in the pyrazolo[3,4-d]-pyrimidine ring system (Desimoni et al., 1967).

Anticancer and Antileukemic Activities

  • Cytotoxicity Against Cancer Cells : Hassan et al. (2014) synthesized and evaluated the cytotoxic activity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

  • Antileukemic Activities : Earl and Townsend (1979) studied furanyl, pyranyl, and ribosyl derivatives of certain carboxamides for antileukemic activity, comparing their results with ribosyl derivatives of DTIC and DTPC (Earl & Townsend, 1979).

Properties

IUPAC Name

N-[1-(oxolan-3-yl)pyrazol-4-yl]-5-phenyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N4O3/c22-17(15-8-16(24-20-15)12-4-2-1-3-5-12)19-13-9-18-21(10-13)14-6-7-23-11-14/h1-5,8-10,14H,6-7,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEBLEZKRPLQVER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)NC(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.